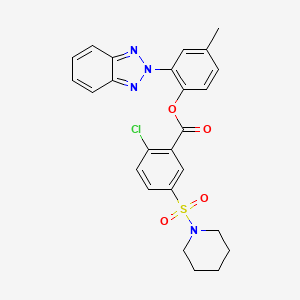![molecular formula C20H24N2O4 B11692101 N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide](/img/structure/B11692101.png)
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide: is a synthetic organic compound with the molecular formula C20H24N2O4 and a molecular weight of 356.425 g/mol . This compound is characterized by its complex structure, which includes benzoylamino and benzamide functional groups connected through ethoxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-(benzoylamino)ethanol and 2-(2-(benzoylamino)ethoxy)ethanol.
Ethoxylation: These intermediates undergo ethoxylation reactions to form 2-(2-(2-(benzoylamino)ethoxy)ethoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzoylamino and benzamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethoxy linkages provide flexibility and enhance the compound’s ability to interact with various targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzoylamino)phenyl)benzamide
- N-{[(benzoylamino)methoxy]methyl}benzamide
- 2-benzylamino-N-(4-ethoxy-phenyl)-2-thioxo-acetamide
- 4-ethoxy-N-(2-ethoxyphenyl)benzamide
Uniqueness
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide is unique due to its specific combination of benzoylamino and benzamide groups connected through ethoxy linkages. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-[2-(2-benzamidoethoxy)ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C20H24N2O4/c23-19(17-7-3-1-4-8-17)21-11-13-25-15-16-26-14-12-22-20(24)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) |
InChI Key |
MWSBXDXXNMRDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOCCOCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{2-[(4-bromophenyl)carbamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11692053.png)

![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)
![2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11692068.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-propenenitrile](/img/structure/B11692082.png)
![3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide](/img/structure/B11692087.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692090.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692092.png)
![(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11692094.png)
